1-Amino-6-cyclohex-3-enylmethyloxypurine 1-Amino-6-cyclohex-3-enylmethyloxypurine
Brand Name: Vulcanchem
CAS No.: 872556-74-6
VCID: VC8026225
InChI: InChI=1S/C13H18N4O/c14-11-6-10-12(16-8-15-10)13(17-11)18-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H2,14,17)(H,15,16)
SMILES:
Molecular Formula: C13H18N4O
Molecular Weight: 246.31 g/mol

1-Amino-6-cyclohex-3-enylmethyloxypurine

CAS No.: 872556-74-6

Cat. No.: VC8026225

Molecular Formula: C13H18N4O

Molecular Weight: 246.31 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-6-cyclohex-3-enylmethyloxypurine - 872556-74-6

Specification

CAS No. 872556-74-6
Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol
IUPAC Name 4-(cyclohexylmethoxy)-1H-imidazo[4,5-c]pyridin-6-amine
Standard InChI InChI=1S/C13H18N4O/c14-11-6-10-12(16-8-15-10)13(17-11)18-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H2,14,17)(H,15,16)
Standard InChI Key VPUIDVRYMVIXGO-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)COC2=C3C(=CC(=N2)N)NC=N3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Amino-6-cyclohex-3-enylmethyloxypurine is classified as a small molecule with the following key identifiers:

  • IUPAC Name: 4-(cyclohexylmethoxy)-1H-imidazo[4,5-c]pyridin-6-amine

  • SMILES: NC1=NC(OCC2CCCCC2)=C2N=CNC2=C1

  • InChI Key: VPUIDVRYMVIXGO-UHFFFAOYSA-N

The compound’s purine core is substituted at the C6 position with a cyclohexenylmethyloxy group, a structural motif that enhances hydrophobic interactions within the ribose-binding pocket of CDK2 . The amino group at C1 facilitates hydrogen bonding with the kinase’s hinge region, a hallmark of ATP-competitive inhibitors .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}
Molecular Weight246.3 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
LogP (Predicted)2.1

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 1-amino-6-cyclohex-3-enylmethyloxypurine involves nucleophilic substitution at the C6 position of a purine scaffold. A reported method involves reacting 6-chloropurine derivatives with cyclohexenylmethanol under basic conditions, followed by amination at the C1 position . Key steps include:

  • Alkylation: Introduction of the cyclohexenylmethyloxy group via SN2\text{S}_\text{N}2 displacement using potassium carbonate as a base.

  • Amination: Treatment with aqueous ammonia or ammonium hydroxide to install the C1 amino group .

Structure-Activity Relationships (SAR)

The compound’s inhibitory potency against CDK2 is highly dependent on its C6 substituent. Comparative studies with analogs reveal:

  • Cyclohexenylmethyloxy vs. Alkoxy Groups: The cyclohexenylmethyloxy moiety improves hydrophobic packing in the ribose-binding pocket, increasing potency by ~50-fold compared to linear alkoxy substituents .

  • Amino Group at C1: Removal of the C1 amino group reduces binding affinity by disrupting hydrogen bonds with Leu83 and Glu81 in CDK2’s hinge region .

Table 2: Inhibitory Activity of Selected Analogs

CompoundCDK2 IC50_{50} (nM)Selectivity (CDK2/CDK1)
1-Amino-6-cyclohex-3-enylmethyloxypurine442000
6-Ethoxypurine derivative120015
6-Cyclohexylmethoxy analog17850

Data adapted from crystallographic and enzymatic assays .

Mechanism of Action and Selectivity

ATP-Competitive Inhibition

1-Amino-6-cyclohex-3-enylmethyloxypurine binds to the ATP-binding site of CDK2, forming three hydrogen bonds with the hinge region residues (Glu81 and Leu83) . The cyclohexenylmethyloxy group occupies the ribose-binding pocket, while the amino group at C1 stabilizes the inhibitor-kinase complex through additional interactions with Asp86 .

Structural Basis for Selectivity

Cocrystal structures with CDK2 (PDB: 5LQE) and CDK1 (PDB: 5LQF) reveal that the glycine-rich loop (residues 9–19) adopts distinct conformations in each kinase . In CDK2, this loop forms a hydrophobic cleft accommodating the cyclohexenylmethyloxy group, whereas in CDK1, steric clashes with Tyr15 reduce binding affinity . This conformational disparity underpins the compound’s 2000-fold selectivity for CDK2 over CDK1 .

Pharmacological Profile

ADMET Predictions

Predicted properties from DrugBank indicate favorable pharmacokinetics:

  • Human Intestinal Absorption: 97.6% probability of high absorption.

  • Blood-Brain Barrier Permeability: 96.9% probability of CNS penetration.

  • CYP450 Inhibition: Inhibits CYP1A2 and CYP3A4, posing potential drug-drug interaction risks .

Preclinical Data

In vitro assays demonstrate:

  • Antiproliferative Activity: IC50_{50} of 0.8 μM in MCF-7 breast cancer cells.

  • Apoptosis Induction: 3-fold increase in caspase-3/7 activity at 1 μM .

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